Tert-butyl 4-aminobutyl(methyl)carbamate Tert-butyl 4-aminobutyl(methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 144222-23-1
VCID: VC21093987
InChI: InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCCCN
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol

Tert-butyl 4-aminobutyl(methyl)carbamate

CAS No.: 144222-23-1

Cat. No.: VC21093987

Molecular Formula: C10H22N2O2

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-aminobutyl(methyl)carbamate - 144222-23-1

Specification

CAS No. 144222-23-1
Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
IUPAC Name tert-butyl N-(4-aminobutyl)-N-methylcarbamate
Standard InChI InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3
Standard InChI Key CIZQQISFIQZTDF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCCCN
Canonical SMILES CC(C)(C)OC(=O)N(C)CCCCN

Introduction

Chemical Structure and Properties

Tert-butyl 4-aminobutyl(methyl)carbamate, also known as N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester, is a carbamate derivative characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to an amino group through a butylene chain .

Basic Chemical Information

The compound has the following fundamental chemical properties:

PropertyValue
Molecular FormulaC₁₀H₂₂N₂O₂
Molecular Weight202.29 g/mol
CAS Number144222-23-1
AppearanceClear, colorless to light yellow liquid
Physical StateLiquid at room temperature
DensityApproximately 0.972 g/cm³
Boiling PointApproximately 276.6°C
Storage ConditionsAmbient temperature

Table 1: Basic chemical and physical properties of Tert-butyl 4-aminobutyl(methyl)carbamate

Structural Features

Tert-butyl 4-aminobutyl(methyl)carbamate possesses several important structural features that contribute to its reactivity and applications:

  • A tert-butyl group that enhances lipophilicity and provides steric protection

  • A carbamate functional group (–NHCOO–) that offers specific reactivity patterns

  • A methyl group attached to the nitrogen of the carbamate, which distinguishes it from the non-methylated analog

  • A four-carbon (butyl) chain connecting the carbamate nitrogen to a primary amine group

  • A primary amine terminus that serves as a reactive site for further modifications

The presence of both the protected carbamate nitrogen and the free primary amine makes this compound valuable as a bifunctional building block in organic synthesis .

Synthesis Methods

The synthesis of Tert-butyl 4-aminobutyl(methyl)carbamate typically involves several strategic approaches, each with specific advantages depending on the starting materials and desired purity.

Standard Synthetic Route

The most common synthetic route involves the reaction of tert-butyl carbamate with 4-aminobutyl methylamine under controlled conditions. This approach can be optimized by varying reaction temperature and solvent selection to enhance yield and purity.

The general reaction can be represented as:

Tert-butyl carbamate + 4-Aminobutyl methylamine → Tert-butyl 4-aminobutyl(methyl)carbamate

Alternative Synthesis Methods

Alternative synthesis routes may include:

  • Selective N-methylation of Tert-butyl N-(4-aminobutyl)carbamate

  • Protection strategies using di-tert-butyl dicarbonate (Boc₂O) on appropriately functionalized diamine compounds

  • Reductive amination approaches to introduce the methyl group at the appropriate nitrogen position

Applications in Research and Industry

Tert-butyl 4-aminobutyl(methyl)carbamate has diverse applications across several scientific and industrial domains, making it a valuable compound for researchers and manufacturers.

Pharmaceutical and Neurological Research

The compound has shown significant promise in neurological research, particularly in studies related to neurodegenerative disorders:

  • It functions as an inhibitor of both β-secretase and acetylcholinesterase enzymes

  • These inhibitory properties potentially prevent the aggregation of amyloid beta peptide (Aβ), which is associated with Alzheimer's disease

  • The compound's dual inhibitory action makes it a valuable subject for multi-target drug design approaches

Research findings suggest that this compound, through its interaction with key enzymes involved in neurodegeneration, could potentially modulate pathways critical to cognitive function and neuronal health.

Organic Synthesis Applications

In synthetic organic chemistry, Tert-butyl 4-aminobutyl(methyl)carbamate serves as:

  • A reagent in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines

  • A component in Suzuki coupling reactions, which are important carbon-carbon bond-forming processes

  • A building block for the preparation of more complex molecules with biological activity

  • A bifunctional linker in the synthesis of macromolecular structures

The compound's utility in these applications stems from its well-balanced reactivity profile and the presence of both protected and free amine functionalities.

Other Applications

Beyond pharmaceutical and synthetic applications, Tert-butyl 4-aminobutyl(methyl)carbamate finds use in:

  • Development of advanced materials, particularly in polymer chemistry

  • Preparation of chemical probes for biological research

  • Surface modification of nanomaterials

  • Design of novel catalysts for specific chemical transformations

These diverse applications highlight the compound's versatility in modern chemical research and development.

Biological Activity and Mechanism of Action

The biological significance of Tert-butyl 4-aminobutyl(methyl)carbamate lies primarily in its interaction with enzymes involved in neurodegeneration.

Enzyme Inhibition Profile

Studies have demonstrated the following inhibitory activities:

EnzymeInhibitory ActivitySignificance
β-secretaseSignificant inhibitionPrevents formation of amyloid beta peptides
AcetylcholinesteraseModerate inhibitionEnhances cholinergic signaling

Table 2: Enzyme inhibition profile of Tert-butyl 4-aminobutyl(methyl)carbamate

Mechanism of Neuroprotection

The neuroprotective effects of this compound appear to operate through multiple mechanisms:

  • Inhibition of β-secretase (BACE1) prevents the cleavage of amyloid precursor protein (APP), reducing the formation of amyloid beta peptides

  • Inhibition of acetylcholinesterase increases acetylcholine levels in synaptic clefts, potentially improving cognitive function

  • The compound may also affect additional pathways involved in neuronal health and survival

These mechanisms suggest potential therapeutic applications in neurodegenerative conditions, particularly Alzheimer's disease, though further research is needed to fully characterize the compound's efficacy and safety profile in clinical settings.

Comparison with Similar Compounds

Tert-butyl 4-aminobutyl(methyl)carbamate belongs to a family of related compounds with varying structural features and applications. Comparing these compounds provides insight into structure-activity relationships and application-specific advantages.

Structural Analogs

Several compounds share structural similarities with Tert-butyl 4-aminobutyl(methyl)carbamate:

CompoundKey Structural DifferenceComparative Property
Tert-butyl N-(4-aminobutyl)carbamateLacks methyl group on carbamate NMore reactive due to less steric hindrance
Tert-butyl (4-aminobutyl)(methyl)carbamate hydrochlorideHCl salt formEnhanced water solubility
Tert-butyl (4-aminobutyl)(methyl)carbamate citrateCitrate salt formDifferent solubility profile
Tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamateCyclohexyl replaces butyl chainMore rigid structure, different 3D orientation

Table 3: Comparison of Tert-butyl 4-aminobutyl(methyl)carbamate with structural analogs

Functional Differences

The presence of the methyl group on the carbamate nitrogen in Tert-butyl 4-aminobutyl(methyl)carbamate imparts several distinctive characteristics compared to its non-methylated analog:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Reduced hydrogen-bonding capacity at the carbamate nitrogen

  • Greater stability against certain hydrolytic conditions

  • Different binding interactions with target enzymes and receptors

  • Modified reactivity profile in synthetic applications

These functional differences highlight how subtle structural modifications can significantly impact a compound's physical properties, reactivity, and biological activity.

Current Research Trends

Recent research involving Tert-butyl 4-aminobutyl(methyl)carbamate focuses on several emerging areas:

Multi-Target Drug Design

The compound's dual inhibitory activity against β-secretase and acetylcholinesterase makes it an interesting prototype for multi-target drug design approaches in neurodegenerative diseases. Researchers are exploring structural modifications to enhance selectivity and potency against these targets.

Novel Synthetic Applications

Recent advances in catalysis and synthetic methodologies are expanding the utility of this compound in creating complex molecular architectures. Particular interest lies in its application in flow chemistry systems and green chemistry approaches.

Structure-Activity Relationship Studies

Ongoing structure-activity relationship (SAR) studies aim to identify which structural features of the molecule are critical for specific biological activities, potentially leading to more effective derivatives with enhanced therapeutic potential.

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